molecular formula C10H8BrNO2 B13694295 3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile

3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B13694295
M. Wt: 254.08 g/mol
InChI Key: RUUSSWXZZROTGT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Compounds with hydroxyl groups replacing the methoxy group.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the bromine atom, methoxy group, and nitrile group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 4-Bromo-2-methylaniline
  • 2-Bromo-4-methylanisole

Uniqueness

3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactivity and potential applications. Its structure enables it to participate in various substitution, reduction, and oxidation reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO2/c1-14-10-6-7(11)2-3-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

RUUSSWXZZROTGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)CC#N

Origin of Product

United States

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